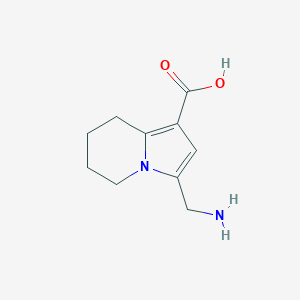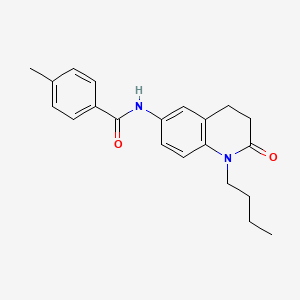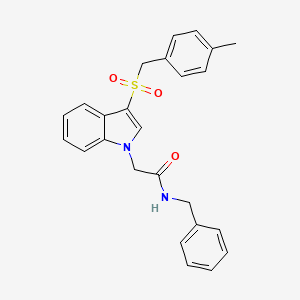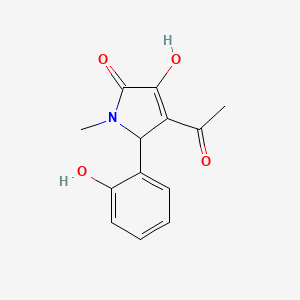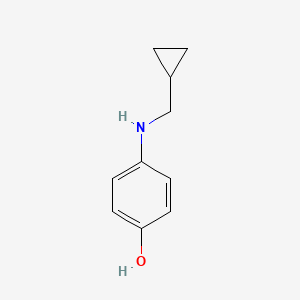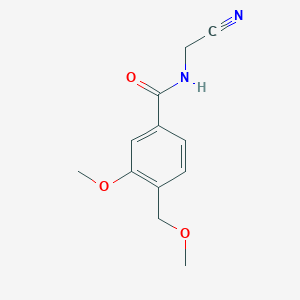
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide, also known as ODQ, is a chemical compound that has been widely used in scientific research as a potent inhibitor of soluble guanylyl cyclase (sGC). ODQ has been shown to have a significant impact on the biochemical and physiological processes of various organisms, making it a valuable tool in the study of these processes.
Wissenschaftliche Forschungsanwendungen
- Both synthetic reactions (preparation of chalcone and triazole Michael-addition to chalcone) exhibit good green metrics .
- Researchers have also synthesized related derivatives, such as 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone .
- Their structural characteristics facilitate binding with target molecules, making them valuable in drug discovery .
- N-heterocycles can be conjugated with α,β-unsaturated ketones to yield valuable precursors for bioactive compounds .
Catalysis and Organic Synthesis
Antioxidant and ROS Modulation
Muscle Relaxant and Medicinal Chemistry
Biological Effects and Triazole Derivatives
Aza-Michael Reaction and β-Aminocarbonyl Derivatives
Heteroarylated Carbonyl Compounds
Wirkmechanismus
Target of Action
The primary target of N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide is the alpha7 nicotinic acetylcholine receptor (alpha7nAChR) . This receptor plays a crucial role in the nervous system, particularly in relation to neurodegenerative diseases such as Alzheimer’s disease .
Mode of Action
The compound binds to the alpha7nAChR at the same binding site as bungarotoxin . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The compound’s interaction with the alpha7nAChR affects various biochemical pathways. It has been suggested that the compound can directly act on amyloid protein, reducing its toxic effect on nerve cells acted by beta-amyloid . This is particularly relevant in the context of Alzheimer’s disease, where beta-amyloid plaques are a major pathological feature.
Pharmacokinetics
It’s worth noting that the compound’s effectiveness in treating neurodegenerative diseases suggests it has sufficient bioavailability to exert its effects in the brain .
Result of Action
The compound has been shown to have neuroprotective effects. It can improve the toxicity of nerve cells and has been found to effectively improve the learning ability and memory ability of experimental animals . These effects suggest that the compound could be beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Action Environment
The environment in which N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-oxoimidazolidine-1-carboxamide acts can influence its efficacy and stability. For instance, the compound has been studied in the context of acidic environments, where it showed potential as a corrosion inhibitor . .
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-21-11-4-3-9(7-12(11)22-2)10(18)8-16-14(20)17-6-5-15-13(17)19/h3-4,7,10,18H,5-6,8H2,1-2H3,(H,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYCIXRTBPLTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CNC(=O)N2CCNC2=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

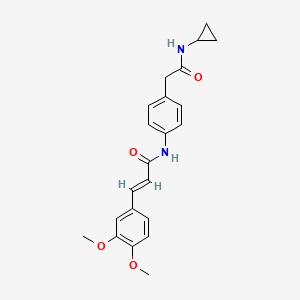
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2848612.png)
![N-(2-ethoxyphenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2848617.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide](/img/structure/B2848622.png)
![ethyl 4-[2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2848623.png)
